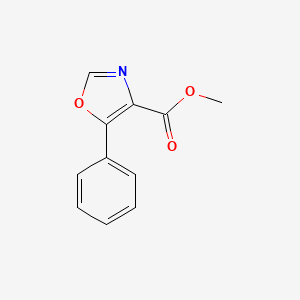
Methyl 5-phenyloxazole-4-carboxylate
Overview
Description
“Methyl 5-phenyloxazole-4-carboxylate” (MPOC) is a chemical compound that has gained significant attention in various fields of research and industry. It is a solid substance with a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol .
Molecular Structure Analysis
The molecular structure of MPOC consists of an oxazole ring attached to a phenyl group and a methyl ester group . The presence of these functional groups may contribute to its reactivity and potential applications in various fields.Scientific Research Applications
Methyl 5-phenyloxazole-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It is also used in the study of its biochemical and physiological effects. This compound is used as a model compound for the study of enzyme-catalyzed reactions, and its reactivity has been studied in the presence of various enzymes. It is also used to study the effects of various drugs and chemicals on the human body.
Mechanism of Action
The mechanism of action of Methyl 5-phenyloxazole-4-carboxylate is not fully understood. However, it is believed that the compound is metabolized in the body to form various metabolites, which then interact with various enzymes and other proteins in the body. The metabolites of this compound are believed to bind to various receptors in the body, which then activate or inhibit various biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in the body's metabolism. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have a protective effect on cells, and to reduce the risk of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 5-phenyloxazole-4-carboxylate in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is not water soluble, which can limit its use in certain experiments. In addition, it can be toxic at high concentrations, so it must be handled with care.
Future Directions
In the future, Methyl 5-phenyloxazole-4-carboxylate could be used to study the effects of various drugs and chemicals on the human body. It could also be used in the development of new drugs and treatments for various diseases. In addition, it could be used to study the effects of various environmental factors on the body, such as air pollution and ultraviolet radiation. Finally, it could be used to study the effects of various dietary components on the body, such as fatty acids and vitamins.
properties
IUPAC Name |
methyl 5-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYICUPWFYIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)
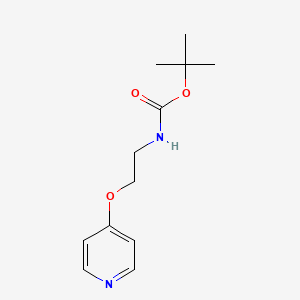
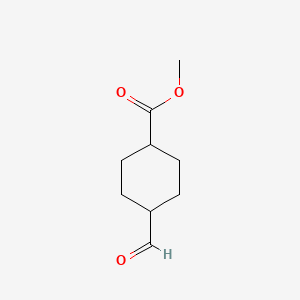
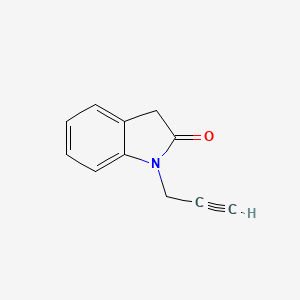
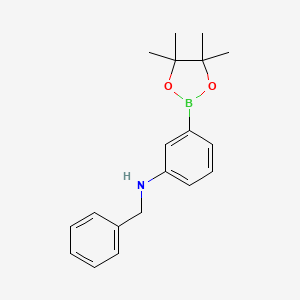
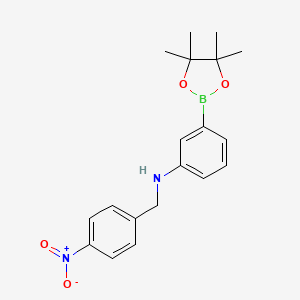
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)


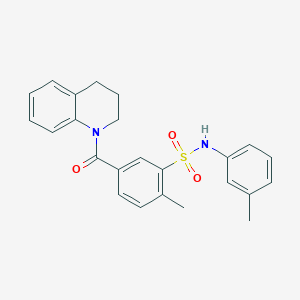
![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)
![N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3132924.png)
